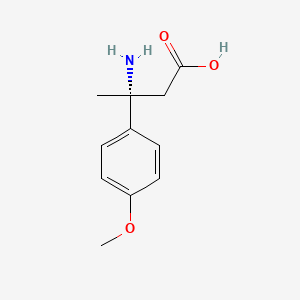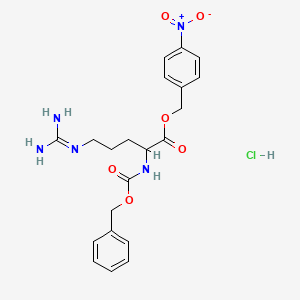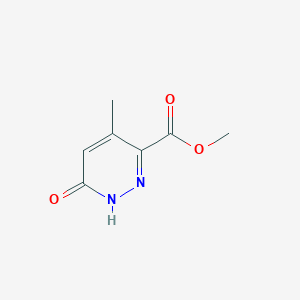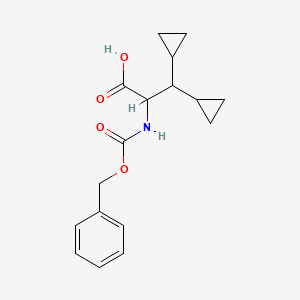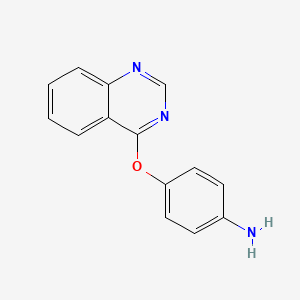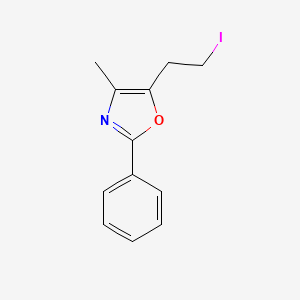
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole is a heterocyclic compound that contains an oxazole ring substituted with an iodoethyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-iodoethylamine with 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Formation of azidoethyl or cyanoethyl derivatives.
Oxidation Products: Formation of oxazole derivatives with higher oxidation states.
Reduction Products: Formation of reduced oxazole derivatives.
Scientific Research Applications
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the iodoethyl group, facilitating its reaction with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Iodoethyl)benzene: Similar in structure but lacks the oxazole ring.
4-(2-Iodoethyl)-2-methyl-1,3-oxazole: Similar but with different substitution patterns on the oxazole ring.
5-(2-Bromoethyl)-4-methyl-2-phenyl-1,3-oxazole: Similar but with a bromoethyl group instead of an iodoethyl group.
Uniqueness
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole is unique due to the combination of its iodoethyl group and oxazole ring, which imparts distinct reactivity and potential applications. The presence of the iodine atom enhances its electrophilic nature, making it a valuable intermediate in various synthetic transformations.
Properties
Molecular Formula |
C12H12INO |
|---|---|
Molecular Weight |
313.13 g/mol |
IUPAC Name |
5-(2-iodoethyl)-4-methyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C12H12INO/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
PNOXCWNDGFETKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


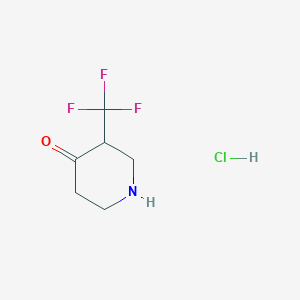
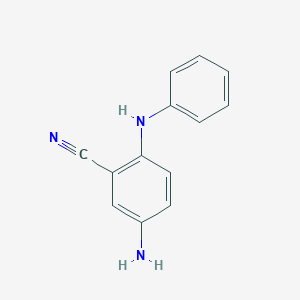
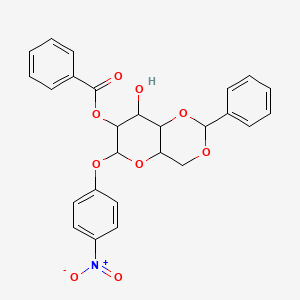
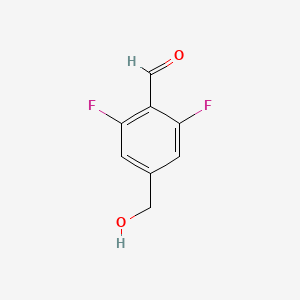
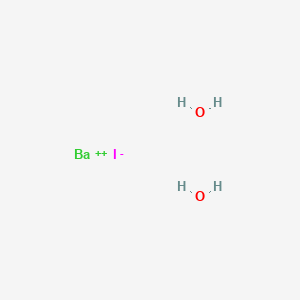
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenylbut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13899428.png)
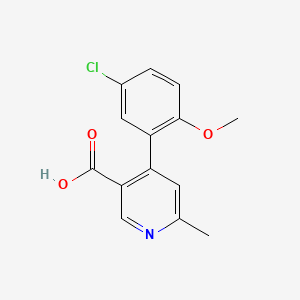
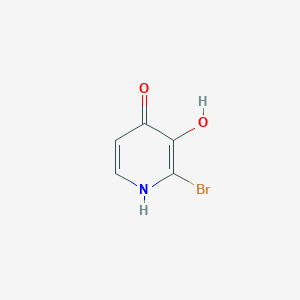
![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13899455.png)
